

3-Bromo-2,5-dimethylpyridine structural formula and identifiers

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Compound of Interest

Compound Name: 3-Bromo-2,5-dimethylpyridine

Cat. No.: B107869

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An In-depth Technical Guide to 3-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, chemical identifiers, and physicochemical properties of **3-Bromo-2,5-dimethylpyridine**. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors that utilize pyridine derivatives.

Core Compound Data

3-Bromo-2,5-dimethylpyridine, also known by its synonym 3-Bromo-2,5-lutidine, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions, makes it a useful intermediate in organic synthesis.

Structural Formula and Identifiers

The structural formula and key identifiers for **3-Bromo-2,5-dimethylpyridine** are summarized in the tables below for easy reference.

Identifier	Value
IUPAC Name	3-Bromo-2,5-dimethylpyridine
Synonyms	3-Bromo-2,5-lutidine
CAS Number	17117-19-0[1][2]
Molecular Formula	C7H8BrN[1][2]
Molecular Weight	186.05 g/mol [1]
InChI	InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3[2][3]
SMILES	CC1=CC(Br)=C(C)N=C1

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-2,5-dimethylpyridine** is provided below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Physical State	Liquid[3]
Density	1.4 ± 0.1 g/cm ³ [1]
Boiling Point	206.5 ± 35.0 °C at 760 mmHg[1][2]
Flash Point	78.7 ± 25.9 °C[1][2]
Refractive Index	1.547[2]
Vapor Pressure	0.3 ± 0.4 mmHg at 25°C[1]

Visualization of the Core Structure

The following diagram illustrates the chemical structure of **3-Bromo-2,5-dimethylpyridine**.

Structural formula of **3-Bromo-2,5-dimethylpyridine**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **3-Bromo-2,5-dimethylpyridine** are not readily available in peer-reviewed literature. However, the following sections provide representative methodologies based on general procedures for the synthesis and analysis of similar brominated pyridine compounds.

Synthesis of 3-Bromo-2,5-dimethylpyridine

A plausible synthetic route to **3-Bromo-2,5-dimethylpyridine** involves the direct bromination of 2,5-dimethylpyridine (2,5-lutidine).

Reaction Scheme:

Synthesis of **3-Bromo-2,5-dimethylpyridine**.

Methodology:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 2,5-dimethylpyridine in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Catalyst Addition:** A Lewis acid catalyst, such as aluminum chloride (AlCl_3) or iron(III) bromide (FeBr_3), is added to the reaction mixture.
- **Bromination:** A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored for color change and completion using thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **3-Bromo-2,5-dimethylpyridine**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.
- ^{13}C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring. The C-Br stretching frequency would also be observable.

Biological Activity and Applications

As of the latest available information, there are no specific studies detailing the biological activity or signaling pathways associated with **3-Bromo-2,5-dimethylpyridine**. However, pyridine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. Halogenated pyridines, in particular, serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom in **3-Bromo-2,5-dimethylpyridine** can be readily displaced or used in cross-coupling reactions to introduce various functional groups, making it a valuable building block in drug discovery programs.

Safety and Handling

3-Bromo-2,5-dimethylpyridine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, storage, and disposal. General precautions include working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

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References

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